An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-ethoxybenzoate
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-ethoxybenzoate is an aromatic ester with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Its structure, featuring both an ester and an ether functional group on a benzene (B151609) ring, makes it a subject of interest for studying the influence of these groups on the molecule's reactivity and properties. This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of Ethyl 2-ethoxybenzoate, tailored for a scientific audience.
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic data for Ethyl 2-ethoxybenzoate is presented below. These properties are crucial for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties of Ethyl 2-ethoxybenzoate
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Appearance | Colorless liquid or solid | [1] |
| Boiling Point | 251 °C | [1] |
| Density | 1.07 g/cm³ | [1] |
| Refractive Index | 1.5090-1.5130 | [1] |
| Flash Point | 110.3 °C | [1] |
| LogP | 2.26200 | [1] |
| CAS Number | 6290-24-0 | [1][2] |
Table 2: Spectroscopic Data of Ethyl 2-ethoxybenzoate
| Spectrum Type | Solvent | Key Peaks/Shifts | Reference |
| ¹H NMR | CDCl₃ (400 MHz) | Provided in source | [1][3] |
| ¹³C NMR | CDCl₃ | Provided in source | [1] |
| Infrared (IR) | Liquid Film | Provided in source | [1] |
| Mass Spectrometry (MS) | Provided in source | [1] |
Synthesis of Ethyl 2-ethoxybenzoate
Ethyl 2-ethoxybenzoate can be synthesized through several routes, with the most common being the Williamson ether synthesis and the Fischer esterification. Both methods offer distinct advantages depending on the available starting materials.
Williamson Ether Synthesis
This method involves the reaction of an ethyl salicylate (B1505791) with an ethylating agent in the presence of a base. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion of ethyl salicylate acts as a nucleophile.
This protocol is adapted from a large-scale industrial synthesis of a related compound and general laboratory procedures for Williamson ether synthesis.[3]
-
Materials:
-
Ethyl salicylate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diethyl sulfate (B86663) ((C₂H₅)₂SO₄)
-
Acetone (B3395972) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of ethyl salicylate (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Slowly add diethyl sulfate (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure Ethyl 2-ethoxybenzoate.
-
Fischer Esterification
This acid-catalyzed esterification involves the reaction of 2-ethoxybenzoic acid with ethanol (B145695). The reaction is an equilibrium process, and an excess of ethanol is typically used to drive the reaction towards the product.
This protocol is based on established procedures for the Fischer esterification of aromatic carboxylic acids.[4]
-
Materials:
-
2-Ethoxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-ethoxybenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the ether layer with water, followed by saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure Ethyl 2-ethoxybenzoate.
-
Purification and Characterization
Purification of Ethyl 2-ethoxybenzoate is typically achieved by vacuum distillation to remove non-volatile impurities and unreacted starting materials. The purity of the final product can be assessed by Gas Chromatography (GC) and confirmed by spectroscopic methods.
Characterization of the synthesized Ethyl 2-ethoxybenzoate should be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The obtained spectra should be compared with the data available in the literature to confirm the structure of the compound.[1][3]
Conclusion
This technical guide has detailed the synthesis and properties of Ethyl 2-ethoxybenzoate. The Williamson ether synthesis and Fischer esterification are both viable and effective methods for its preparation in a laboratory setting. The choice of method will largely depend on the availability of the respective starting materials. The provided protocols and data serve as a valuable resource for researchers and scientists working with this compound, facilitating its synthesis, purification, and characterization for further applications in organic chemistry and drug development.
